1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol: is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol can be synthesized through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the desired pyrazine ring . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solid alumina, room temperature reactions, and specific catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to modulate these pathways contributes to its diverse biological activities, including antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]pyrazine: Exhibits similar biological activities but may differ in its specific interactions and potency.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity, which is distinct from the broader range of activities seen in 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-6-ol.
Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block further highlight its significance in research and development .
Eigenschaften
Molekularformel |
C7H10N2O |
---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-6-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6-5-8-3-4-9(6)7/h1-2,8,10H,3-5H2 |
InChI-Schlüssel |
IYLZJUDHXGDLTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=C2O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.